molecular formula C23H19N3O6S2 B6308263 Fmoc-D-Cys(Npys)-OH CAS No. 2389078-39-9

Fmoc-D-Cys(Npys)-OH

Cat. No.: B6308263
CAS No.: 2389078-39-9
M. Wt: 497.5 g/mol
InChI Key: POIHHIXLTDNIII-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Cys(Npys)-OH is a compound used in peptide synthesis, particularly in the protection of cysteine residues. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a D-cysteine residue, and a nitropyridylsulfenyl (Npys) group. The Fmoc group is commonly used as a protecting group for the amino terminus of amino acids in solid-phase peptide synthesis, while the Npys group protects the thiol group of cysteine, preventing unwanted side reactions during peptide assembly.

Mechanism of Action

Target of Action

Fmoc-D-Cys(Npys)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the protection and subsequent deprotection of cysteine, a key amino acid in many bioactive peptides and proteins .

Mode of Action

This compound operates by protecting the thiol group of cysteine during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process. The compound’s interaction with its targets results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of complex disulfide-rich peptides and proteins . The compound facilitates this process by enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The downstream effects include the successful synthesis of long, naturally-occurring, cysteine-rich peptide sequences .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the successful synthesis of complex peptides and proteins. By protecting the cysteine residues during synthesis, this compound allows for the creation of peptides with correct disulfide bonding and structure, which is crucial for their biological activity .

Action Environment

The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect the compound’s performance . For instance, the compound’s ability to form peptide a-thioesters via an amide-to-thioester rearrangement is optimal at neutral pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Cys(Npys)-OH typically involves the protection of the amino and thiol groups of D-cysteine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Npys group is introduced by reacting the Fmoc-protected D-cysteine with 3-nitropyridine-2-thiol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Cys(Npys)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).

    Substitution Reactions: The Npys group can be displaced by nucleophiles, such as thiols, to form disulfide bonds.

    Oxidation and Reduction Reactions: The thiol group of cysteine can undergo oxidation to form disulfides or reduction to regenerate the free thiol.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal.

    Substitution: Thiols in the presence of a base for Npys displacement.

    Oxidation: Hydrogen peroxide or iodine for thiol oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.

Major Products Formed

    Deprotection: Free amino group after Fmoc removal.

    Substitution: Disulfide-linked peptides after Npys displacement.

    Oxidation: Disulfide bonds between cysteine residues.

    Reduction: Free thiol groups after disulfide reduction.

Scientific Research Applications

Chemistry

Fmoc-D-Cys(Npys)-OH is widely used in peptide synthesis for the protection of cysteine residues. It allows for the selective deprotection and formation of disulfide bonds, which are crucial for the structural integrity and biological activity of peptides and proteins.

Biology

In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases, including cancer, diabetes, and infectious diseases.

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. Its use in automated SPPS allows for the efficient and cost-effective synthesis of high-purity peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Similar to Fmoc-D-Cys(Npys)-OH but uses a trityl (Trt) group for thiol protection.

    Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

    Fmoc-Cys(StBu)-OH: Uses a tert-butylthio (StBu) group for thiol protection.

Uniqueness

This compound is unique due to the Npys group’s ability to form disulfide bonds selectively and efficiently. This property makes it particularly useful in the synthesis of disulfide-rich peptides and proteins, where precise control over disulfide bond formation is crucial.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHHIXLTDNIII-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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